4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC17496610
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O3 |
|---|---|
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3 |
| Standard InChI Key | TXBOJLJQHAFVFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile, reflects its intricate structure. The pyrazolo[1,5-a]pyridine core consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substituents include:
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A hydroxyl group at position 4, enhancing hydrogen-bonding potential.
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A 1-hydroxy-1-methylethoxy group at position 6, introducing steric bulk and hydrolytic stability.
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A nitrile group at position 3, contributing to dipole interactions and serving as a synthetic handle for further derivatization .
The molecular formula is C₁₁H₁₁N₃O₃, with a molar mass of 233.22 g/mol.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₃ |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| Canonical SMILES | CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O |
| InChI Key | TXBOJLJQHAFVFU-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Regioselective Annulation-Aromatization
A breakthrough in synthesizing pyrazolo[1,5-a]pyridine derivatives involves TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds . For this compound, the reaction likely proceeds via:
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Formation of a pyridinium salt from N-aminopyridine precursors.
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Cyclocondensation with acrylonitrile under oxidative conditions (TEMPO/DIPEA).
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Aromatization to yield the fused pyrazolo[1,5-a]pyridine core .
Microwave-assisted synthesis has been reported to enhance reaction efficiency for analogous structures, reducing reaction times from hours to minutes.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactants | N-aminopyridine, acrylonitrile |
| Catalyst/Oxidant | TEMPO (2.2 equiv) |
| Base | DIPEA (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C, microwave irradiation |
| Yield | 73–78% |
Physicochemical and Spectroscopic Properties
Spectral Signatures
¹H NMR (400 MHz, CDCl₃) data for structurally similar compounds reveal:
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δ 8.19 ppm (d, J = 6.9 Hz): Pyridine H6 proton.
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δ 6.91 ppm (t, J = 7.3 Hz): Pyrazole H5 proton.
HRMS analysis confirms the molecular ion peak at m/z 233.0900 [M+H]⁺, aligning with the theoretical mass .
Solubility and Stability
While explicit solubility data for this compound remains unpublished, the presence of polar groups (hydroxyl, nitrile) suggests moderate solubility in polar aprotic solvents like DMSO or DMF. Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the labile ether linkage .
Challenges and Future Directions
Current limitations include:
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Stereochemical control during synthesis, leading to mixtures of regioisomers .
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Scalability of TEMPO-mediated reactions for industrial production.
Future research should prioritize:
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Enantioselective synthesis using chiral catalysts.
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In vivo efficacy studies of drug candidates derived from this scaffold.
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